13-Methyltetradec-7-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methyltetradec-7-enoic acid is a branched monounsaturated fatty acid It is characterized by a methyl group at the 13th carbon and a double bond at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-methyltetradec-7-enoic acid typically involves the coupling of appropriate precursors under controlled conditions. One method involves the use of (E)-13-methyltetradec-2-enoic acid as a starting material, which is then subjected to specific coupling conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using similar coupling reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 13-Methyltetradec-7-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the double bond to a single bond, altering the compound’s properties.
Substitution: This can replace one functional group with another, potentially modifying the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated fatty acids.
Scientific Research Applications
13-Methyltetradec-7-enoic acid has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of branched monounsaturated fatty acids.
Biology: It is investigated for its role in cell membrane structure and function.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 13-methyltetradec-7-enoic acid exerts its effects involves its interaction with lipid bilayers and other molecular targets. Its amphipathic nature allows it to integrate into cell membranes, potentially altering their properties and affecting cellular processes .
Comparison with Similar Compounds
- 13-Methyltetradec-2-enoic acid
- 13-Methyltetradec-9-enoic acid
- 14-Methylhexadec-6-enoic acid
Comparison: Compared to these similar compounds, 13-methyltetradec-7-enoic acid is unique due to the position of its double bond and methyl group. This structural difference can significantly impact its chemical reactivity and biological activity .
Properties
CAS No. |
88505-44-6 |
---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
13-methyltetradec-7-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h3-4,14H,5-13H2,1-2H3,(H,16,17) |
InChI Key |
MZPZEPZETFNSST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.